H-Gly-Gly-Trp-OH
Overview
Description
Mechanism of Action
Target of Action
H-Gly-Gly-Trp-OH, a tripeptide, is primarily transported via the human proton-coupled peptide transporter, hPEPT1 (SLC15A1) . This transporter is located in the apical membrane of the small intestine and is responsible for the transport of di- and tripeptides . It also transports several β-lactam antibiotics and antiviral prodrugs .
Mode of Action
It’s known that the tripeptide causes substrate-induced changes in fluorescence in a translocation assay, indicating changes in membrane potential . This suggests that this compound may interact with hPEPT1 to induce changes in membrane potential, facilitating its own transport across the membrane .
Biochemical Pathways
It’s known that tryptophan, one of the amino acids in this tripeptide, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
It’s known that peptides are generally susceptible to proteolytic degradation, which can lead to a short half-life and rapid elimination from the body
Result of Action
Peptides can have a wide range of biological effects, depending on their structure and the specific targets they interact with . For example, some peptides can kill pathogenic microorganisms, penetrate cells, or coordinate essential or toxic metals .
Action Environment
The action of this compound, like other peptides, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules that can interact with the peptide or its target
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Gly-Gly-Trp-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support . The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino group of the amino acids during the coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Gly-Trp-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form products such as kynurenine.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced forms of the peptide with modified side chains.
Substitution: Acylated peptides with modified functional groups.
Scientific Research Applications
H-Gly-Gly-Trp-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors
Comparison with Similar Compounds
Similar Compounds
H-Gly-Met-Gly-OH: A tripeptide with methionine instead of tryptophan, used in studies of metal ion coordination.
Semaglutide: A longer peptide with therapeutic applications in diabetes management.
Uniqueness
H-Gly-Gly-Trp-OH is unique due to the presence of the tryptophan residue, which imparts specific biochemical properties and interactions. This makes it distinct from other similar peptides and valuable for various research and industrial applications .
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-6-13(20)18-8-14(21)19-12(15(22)23)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,20)(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPADCCSMVOQAGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20762-32-7 | |
Record name | NSC97952 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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